molecular formula C14H14ClN3S2 B2885536 N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034325-11-4

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No. B2885536
CAS RN: 2034325-11-4
M. Wt: 323.86
InChI Key: MGCMTOBHDYNACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolylamine derivative that has shown promise as a potential therapeutic agent for the treatment of various diseases. In

Scientific Research Applications

Synthesis and Structural Characterization

The scientific investigation into N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride and related compounds has focused on their synthesis and structural characterization. For instance, research by Böck et al. (2020, 2021) explored the synthesis of similar N,4-diheteroaryl 2-aminothiazoles, revealing insights into their crystal structures, protonation sites, and intermolecular hydrogen bonding patterns. These studies contribute to the fundamental understanding of the molecular conformations and interactions critical for the potential applications of these compounds in various fields, including materials science and pharmaceuticals (Böck et al., 2020) (Böck et al., 2021).

Antimicrobial and Antitumor Activities

The exploration of the biological activities of derivatives of N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine has led to findings of potential antimicrobial and antitumor properties. Althagafi et al. (2019) synthesized a series of thiazole derivatives to evaluate their antimicrobial activity against various bacteria and fungi. Their research demonstrates the promise of thiazole compounds as potent antimicrobial agents, potentially paving the way for new treatments for infections (Althagafi, El‐Metwaly, & Farghaly, 2019). Additionally, Ghorab et al. (1996) investigated the antitumor activity of new thiadiazole, selena, triazine, and thiazole derivatives, indicating the potential of these compounds in cancer therapy (Ghorab, Abdel-hamide, & Zeid, 1996).

Corrosion Inhibition

Research has also delved into the applications of thiazole derivatives as corrosion inhibitors, showcasing their utility in protecting metals from corrosion. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, revealing their effectiveness in inhibiting the corrosion of iron, which highlights the potential for these compounds to be used in industrial applications to extend the life of metal components (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information on the biological activity of this compound, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-4-3-7-15-13(9)17-14-16-11(8-18-14)12-6-5-10(2)19-12;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMTOBHDYNACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.